molecular formula C14H15Cl2NO3 B7569303 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid

Numéro de catalogue B7569303
Poids moléculaire: 316.2 g/mol
Clé InChI: FROOBODCSQEMHS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid, also known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. Etodolac is a member of the pyrroleacetic acid family of NSAIDs and is structurally related to indomethacin.

Mécanisme D'action

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid reduces the production of prostaglandins, resulting in reduced inflammation and pain.
Biochemical and physiological effects:
1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have a lower incidence of gastrointestinal side effects compared to other NSAIDs. 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has been shown to be well-tolerated in clinical trials, with few adverse effects reported.

Avantages Et Limitations Des Expériences En Laboratoire

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has several advantages for use in lab experiments. It has a longer half-life than other NSAIDs, which may result in less frequent dosing and improved experimental design. 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has also been shown to have a lower incidence of gastrointestinal side effects compared to other NSAIDs, which may reduce the impact of confounding variables in experiments. However, 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid may have limitations in certain experiments due to its specific mechanism of action and pharmacokinetic properties.

Orientations Futures

There are several potential future directions for research on 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid. One area of interest is the development of new formulations or delivery methods to improve patient compliance and reduce side effects. Another area of interest is the investigation of the potential anti-cancer properties of 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid, as it has been shown to inhibit the activity of COX enzymes, which are involved in the development and progression of certain types of cancer. Additionally, further research may be needed to fully understand the pharmacokinetic properties and mechanism of action of 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid, which may lead to the development of more effective and targeted treatments for pain and inflammation.

Méthodes De Synthèse

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid is synthesized by the reaction of 3,4-dichlorobenzoyl chloride with 3-ethyl-1-pyrrolidinecarboxylic acid in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain pure 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid.

Applications De Recherche Scientifique

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has been extensively studied in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has also been shown to have a longer half-life than other NSAIDs, which may result in less frequent dosing and improved patient compliance.

Propriétés

IUPAC Name

1-(3,4-dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3/c1-2-14(13(19)20)5-6-17(8-14)12(18)9-3-4-10(15)11(16)7-9/h3-4,7H,2,5-6,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROOBODCSQEMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.